2,3,3-Trimethylbutane-2-peroxol
Description
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Properties
CAS No. |
62696-04-2 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
2-hydroperoxy-2,3,3-trimethylbutane |
InChI |
InChI=1S/C7H16O2/c1-6(2,3)7(4,5)9-8/h8H,1-5H3 |
InChI Key |
NSQZOGMXDSPYGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C)OO |
Origin of Product |
United States |
Preparation Methods
Sulfuric Acid Catalysis
In a representative procedure, 2,3,3-trimethylbutanol is combined with 30–55 wt.% hydrogen peroxide in the presence of concentrated sulfuric acid at 20–25°C. The reaction proceeds via protonation of the alcohol, followed by nucleophilic attack by hydrogen peroxide. Key parameters include:
Post-reaction cooling to <40°C enables phase separation, with the upper organic layer containing 2,3,3-trimethylbutane-2-peroxol (purity: 72–81%, yield: 69–87%). Comparative studies demonstrate that omitting the acid catalyst reduces yields to <70%, underscoring the necessity of proton donation for efficient peroxidation.
Solid Superacid Catalysis
Recent advancements employ solid superacids like H₂SO₄/SiO₂ or SO₄²⁻/ZrO₂, which enhance recyclability and reduce waste acidity. A typical protocol involves:
-
Mixing 2,3,3-trimethylbutanol with citric acid (mass ratio 7:1–12:1).
-
Adding H₂O₂ (25–55 wt.%) and solid superacid (1–1.5 mmol H⁺/g).
This method achieves 87% yield with 80.85% purity, outperforming homogeneous acid systems by minimizing side reactions. The catalyst is recovered via filtration and reused for 3–5 cycles without significant activity loss.
Radical-Mediated Synthesis via Alkoxy Intermediates
Oxalyl Chloride Activation
A radical pathway utilizes oxalyl chloride to convert 2,3,3-trimethylbutyl hydroperoxide into the corresponding peroxol. The process involves:
-
Generating tert-butoxy radicals through thermal decomposition of di-tert-butyl peroxyoxalate (DTBPO).
This method, while less common, provides access to stereochemically defined peroxides but requires stringent temperature control (80–100°C) to prevent premature decomposition.
Two-Phase Peroxidation Systems
Microreactor-based systems improve safety and selectivity for peroxide synthesis. In a capillary microreactor, 2,3,3-trimethylbutanol and H₂O₂ are introduced into separate phases (organic/aqueous), with interfacial reactions minimizing over-oxidation. Key advantages include:
Comparative Analysis of Preparation Methods
Critical Factors Influencing Synthesis Efficiency
Hydrogen Peroxide Concentration
Optimizing H₂O₂ concentration (25–55 wt.%) balances reactivity and safety. Concentrations >55 wt.% increase explosion risks, while <25 wt.% prolong reaction times.
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